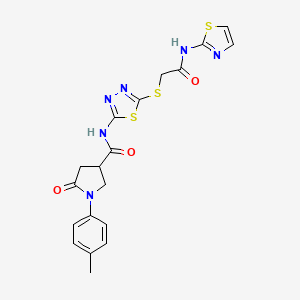
5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O3S3 and its molecular weight is 474.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a pyrrolidine core and multiple heterocycles, suggest diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is C19H18N6O3S3 with a molecular weight of 474.6 g/mol. It features:
- A pyrrolidine ring which is known for its role in various biological activities.
- A thiadiazole moiety , associated with multiple pharmacological effects including antimicrobial and anticancer properties.
- A thiazole derivative , which enhances its potential for interaction with biological targets.
Antimicrobial Activity
Compounds containing thiazole and thiadiazole rings have demonstrated significant antimicrobial properties. For example, derivatives of 1,3,4-thiadiazole exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell functions. Research indicates that similar compounds can inhibit the growth of various pathogens, suggesting that this compound may possess comparable effects .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been well-documented. Studies have shown that these compounds can inhibit the proliferation of cancer cells in vitro and in vivo. For instance, certain derivatives have shown IC50 values ranging from 0.74 to 10 μg/mL against various human cancer cell lines such as HCT116 and MCF7 . The precise mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Neuroprotective Effects
Research has indicated that some derivatives of thiadiazoles exhibit neuroprotective properties. They may modulate neurotransmitter levels and protect neuronal cells from oxidative stress . Given the structural similarities to known neuroprotective agents, it is plausible that this compound could also demonstrate these effects.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit deubiquitylating enzymes, which play a critical role in cellular regulation and signaling pathways.
- Receptor Interaction : The structural components may allow for binding to specific receptors involved in cellular signaling, potentially leading to altered physiological responses.
- Cell Cycle Modulation : Anticancer activity may stem from its ability to interfere with cell cycle checkpoints.
Case Studies
Several studies have focused on similar compounds with promising results:
- Antimicrobial Study : A study demonstrated that derivatives of 1,3,4-thiadiazole showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 10 μg/mL .
- Anticancer Evaluation : Another investigation highlighted the anticancer efficacy of thiadiazole derivatives against human lung cancer cells with GI50 values indicating potent activity at low concentrations .
特性
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S3/c1-11-2-4-13(5-3-11)25-9-12(8-15(25)27)16(28)22-18-23-24-19(31-18)30-10-14(26)21-17-20-6-7-29-17/h2-7,12H,8-10H2,1H3,(H,20,21,26)(H,22,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTALMLFVYZITRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














